3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
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Overview
Description
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Suzuki-Miyaura Coupling: This cross-coupling reaction is used to introduce aryl groups into the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogenated thiophenes can react with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core and have similar electronic properties.
Fluorophenyl sulfonamides: These compounds have similar functional groups and can exhibit comparable biological activities.
Uniqueness
What sets 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide apart is the combination of its functional groups, which confer unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S3/c1-22(15-8-6-13(20)7-9-15)28(24,25)17-10-11-27-18(17)19(23)21-14-4-3-5-16(12-14)26-2/h3-12H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNEERUNMYBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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